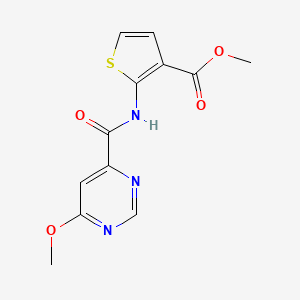
2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Applications : This compound has been used in the synthesis of difluorinated pseudopeptides. One study utilized a derivative of this compound in the Ugi reaction, which is instrumental in preparing various difluorinated pseudopeptides. These compounds were then modified further to produce other variants (Gouge, Jubault, & Quirion, 2004).
Chemical Reactions and Transformations : Research has explored the role of reagent structure in the transformations of hydroxy-substituted organic molecules, including those related to 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile, with various N–F class fluorinating reagents. These studies have provided insights into the reactivity and stability of these compounds under different conditions (Zupan, Iskra, & Stavber, 1995).
Photophysical Studies : There has been research into the solvent-dependent properties of compounds like 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile. One study focused on understanding the variations in fluorescence quantum yield in certain solvents, providing insights into the photophysics of these compounds (Klymchenko, Pivovarenko, & Demchenko, 2003).
Electrochemical Studies : Electroreduction of aromatic carbonyl compounds in acetonitrile, including derivatives of 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile, has been studied to understand the formation of various substituted compounds. These studies contribute to the knowledge of electrochemical reactions and product distributions under varying conditions (Abbot, Bellamy, Kerr, & MacKirdy, 1982).
Crystal Structure Analysis : The crystal and molecular structure of derivatives, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, a related compound, have been examined to understand their biological activities and structural properties. These studies have provided insights into the molecular arrangement and intermolecular interactions of these compounds (Allen, Trotter, & Rogers, 1971).
特性
IUPAC Name |
3,3-difluoro-2-hydroxy-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11,8(13)6-12)7-4-2-1-3-5-7/h1-5,8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOYORDOKWYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

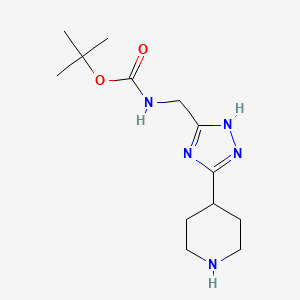
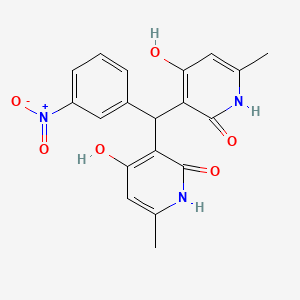
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
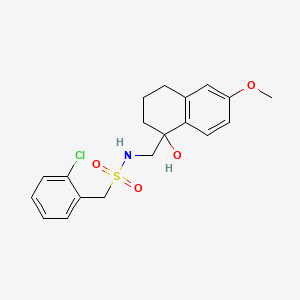
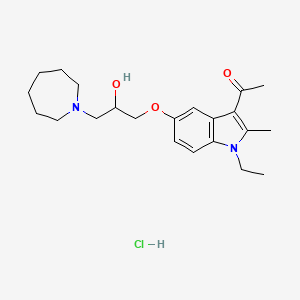
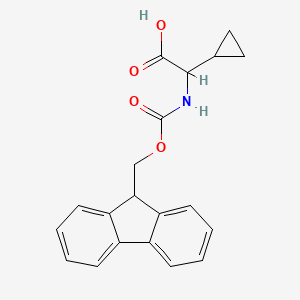
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
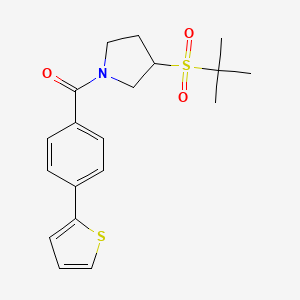

![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

